(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
CAS No.: 158393-18-1
Cat. No.: VC0135590
Molecular Formula: C7H12N2O2
Molecular Weight: 156.185
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158393-18-1 |
|---|---|
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.185 |
| IUPAC Name | (7R,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
| Standard InChI | InChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)/t5-,6+/m1/s1 |
| Standard InChI Key | JQCSFFVNZWKQOP-RITPCOANSA-N |
| SMILES | C1CN2CC(CC2C(=O)N1)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic compound containing fused pyrrole and pyrazine rings with specific stereochemistry. The compound is characterized by the following identifiers:
Structural Features
The compound features a fused bicyclic structure with distinct stereochemistry at two positions. The 7R configuration refers to the hydroxyl-bearing carbon, while the 8aS configuration defines the stereochemistry at the ring junction. This specific stereochemical arrangement is critical for its potential biological activities and interactions with target proteins.
The structure contains:
-
A hydroxy group at the 7-position with R configuration
-
A carbonyl group at the 1-position, forming part of the amide functionality
-
A saturated pyrrole ring fused with a pyrazinone moiety
-
A rigid bicyclic skeleton with defined stereochemistry
Physical and Chemical Properties
Physical Properties
Based on available data, the physical properties of (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one are summarized below:
Chemical Reactivity
The chemical reactivity of this compound is primarily influenced by its functional groups:
-
The hydroxyl group at the 7-position can participate in hydrogen bonding and undergo typical alcohol reactions (esterification, oxidation, etc.)
-
The amide functionality (lactam) is relatively stable under neutral conditions but can undergo hydrolysis under strong acidic or basic conditions
-
The tertiary amine nitrogen in the ring system can act as a weak base and nucleophile
Synthesis Methodologies
Several synthetic approaches have been reported for accessing pyrrolopyrazinone structures similar to (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one. Based on the extensive review provided in the literature , the following strategies are noteworthy:
Starting from 2-Monosubstituted Pyrroles
One approach involves cyclization of an open-chain pyrrole-2-amide after potassium carbonate-catalyzed cyclization . This method typically proceeds through an aza-Michael addition, allowing for the construction of the pyrazinone ring. The stereochemistry can be controlled through careful selection of reaction conditions and chiral catalysts .
Starting from 1-Monosubstituted Pyrroles
Another synthetic approach begins with 1-monosubstituted pyrroles. For instance, a precursor can be prepared from aspartic acid dimethyl ester and reacted with chlorosulfonyl isocyanate (CSI) to afford a pyrrolopyrazinedione intermediate, which can then be reduced and dehydrated to yield the target pyrrolopyrazinone system .
Cyclization via Amino Alcohol Intermediates
A common approach utilizes amino alcohol intermediates that can undergo cyclization to form the desired bicyclic system. As described in the literature, when a precursor containing an aminal is treated with trifluoroacetic acid, it can form a reactive iminium salt that cyclizes to generate the bicyclic framework . This method has been successfully employed in the synthesis of related natural products.
Metal-Catalyzed Approaches
Various metal-catalyzed approaches have been developed for the synthesis of pyrrolopyrazinones. For example, palladium-catalyzed intramolecular cyclization reactions have been used to construct the bicyclic skeleton with control over stereochemistry . These methods often employ specific ligands to direct the stereochemical outcome of the reaction.
Biological Significance and Applications
Relation to Natural Products
The pyrrolopyrazinone scaffold is found in numerous natural products, particularly marine alkaloids with interesting biological activities. According to the scientific literature , related structures occur in compounds such as:
-
Longamide A and B - bromopyrrole alkaloids from marine sponges
-
Hanishin - a semiracemic C9 alkaloid from the Axinellid sponge Acanthella carteri
-
Cyclooroidin - a natural product from the Mediterranean sponge Agelas oroides
-
Agesamide - bromopyrrole alkaloids from sponge Agelas species
Related Compounds and Structural Analogs
Direct Structural Analogs
Several direct structural analogs of (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one have been identified in the literature:
Related Heterocyclic Systems
The broader family of pyrrolopyrazinones includes several important heterocyclic systems with varying degrees of saturation and substitution patterns:
-
Dihydropyrrolo[1,2-a]pyrazinones - contain one additional double bond compared to the title compound
-
Pyrrolo[1,2-a]pyrazin-1,4-diones - contain an additional carbonyl group at position 4
-
Pyrazolopyrroles - related heterocyclic systems with different nitrogen positions
-
Pyrrolodiketopiperazines - contain two carbonyl groups in the six-membered ring
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume